molecular formula C16H12O3 B8746704 4-(3-Phenylprop-2-enoyl)benzoic acid

4-(3-Phenylprop-2-enoyl)benzoic acid

Cat. No.: B8746704
M. Wt: 252.26 g/mol
InChI Key: XXFQFMHIIWSQAL-UHFFFAOYSA-N
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Description

4-(3-Phenylprop-2-enoyl)benzoic acid (IUPAC name: 4-{[(2E)-3-phenylprop-2-enoyl]amino}benzoic acid, CAS 54057-59-9) is a benzoic acid derivative substituted at the para position with a cinnamoyl (3-phenylprop-2-enoyl) group via an amide linkage. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol . Key properties include:

  • Melting point: 279.2°C
  • Boiling point: 538.1°C at 760 mmHg
  • Density: 1.31 g/cm³
  • Vapor pressure: 2.08 × 10⁻¹² mmHg at 25°C .

The compound’s rigid aromatic backbone and polar amide group contribute to its high thermal stability and low solubility in common organic solvents. It is synthesized via amide coupling reactions, such as the condensation of cinnamoyl chloride with 4-aminobenzoic acid .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-(3-phenylprop-2-enoyl)benzoic acid

InChI

InChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19)

InChI Key

XXFQFMHIIWSQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylprop-2-enoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enoyl group to an alkyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 4-(3-phenylpropyl)benzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives, depending on the electrophile used.

Scientific Research Applications

4-(3-Phenylprop-2-enoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Phenylprop-2-enoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares 4-(3-phenylprop-2-enoyl)benzoic acid with key analogs identified in the literature:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Melting Point (°C) Key Properties/Applications Synthesis Method
This compound (54057-59-9) C₁₆H₁₃NO₃ 267.28 Cinnamoyl amide at 4-position 279.2 High thermal stability, low solubility Amide coupling
4-Isopropylbenzoic acid (NSC 1907) C₁₀H₁₂O₂ 164.20 Isopropyl at 4-position N/A Intermediate in pharmaceuticals Friedel-Crafts alkylation
4-[[(E)-3-Phenylprop-2-enoyl]carbamothioylamino]benzoic acid (5772-92-9) C₁₇H₁₄N₂O₂S 318.37 Cinnamoyl thiourea at 4-position N/A Potential metal coordination applications Thiourea formation
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (N/A) C₁₈H₁₇NO₆ 343.33 Dimethoxybenzoyl, hydroxy, methyl ester N/A Natural product with unstudied bioactivity Plant extraction
Chisitine 2 (N/A) C₂₄H₂₈N₄O₂ 428.51 Polyamine-linked cinnamoyl and benzamide 102–103 Flexible structure, lower thermal stability Stepwise amide coupling

Key Structural and Functional Differences

Substituent Chemistry: The amide linkage in this compound enhances hydrogen-bonding capacity compared to the ester or thiourea groups in analogs .

Thermal Properties :

  • The target compound’s high melting point (279.2°C) reflects its rigid aromatic structure, contrasting with chisitine 2 (102–103°C), which has a flexible polyamine chain .

Synthetic Accessibility :

  • 4-Isopropylbenzoic acid is synthesized via Friedel-Crafts alkylation, a simpler route than the amide coupling required for the target compound .

Physicochemical Behavior

  • Solubility: The amide group in this compound reduces solubility in non-polar solvents compared to the isopropyl analog .
  • Stability : The thiourea analog may exhibit lower hydrolytic stability due to the labile C=S bond .

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